molecular formula C14H10Cl2O2 B1393865 2-(Benzyloxy)-5-chlorobenzoyl chloride CAS No. 41220-63-7

2-(Benzyloxy)-5-chlorobenzoyl chloride

Cat. No. B1393865
CAS RN: 41220-63-7
M. Wt: 281.1 g/mol
InChI Key: BTGXDAJFTMOAQQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chlorobenzoyl chloride is a chemical compound that is commonly used as a reagent for asymmetric synthesis of β-lactams .


Molecular Structure Analysis

The molecular formula of 2-(Benzyloxy)-5-chlorobenzoyl chloride is C9H9ClO2. It has a molecular weight of 184.62 . The structure includes a benzene ring attached to an oxygen atom, which is further connected to an acetyl chloride group .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

2-(Benzyloxy)-5-chlorobenzoyl chloride is a liquid with a density of 1.2±0.1 g/cm3. It has a boiling point of 282.3±0.0 °C at 760 mmHg . The compound has a flash point of 96.4±20.8 °C .

Scientific Research Applications

Allergic Response Studies

Landsteiner and Jacobs (1936) investigated the sensitization of animals with various chemicals, including benzyl chlorides and acyl chlorides. They discovered that benzyl and acyl chlorides, like p-chlorobenzoyl chloride, have sensitizing capacities. This implies that 2-(benzyloxy)-5-chlorobenzoyl chloride might be useful in studying allergic responses and the formation of conjugated antigens in animals (Landsteiner & Jacobs, 1936).

Anti-Tubercular Activity

Nimbalkar et al. (2018) synthesized novel derivatives involving 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which were evaluated for their anti-tubercular activity. They found that most compounds showed promising activity against Mycobacterium tuberculosis, indicating that derivatives of 2-(benzyloxy)-5-chlorobenzoyl chloride could be potential anti-tubercular agents (Nimbalkar et al., 2018).

Stereoselective Synthesis in Pharmaceuticals

Aoyama (1987) investigated the stereoselective synthesis of anomers of 5-substituted 2'-deoxyuridines using 3,5-bis(O-p-chlorobenzoyl)-2-deoxy-α-D-ribofuranosyl chloride. This suggests that 2-(benzyloxy)-5-chlorobenzoyl chloride derivatives could be useful in the stereoselective synthesis of pharmaceutical compounds (Aoyama, 1987).

Polymer Synthesis

Kricheldorf and Engelhardt (1990) described the synthesis of soluble and meltable poly(benzobisthiazole)s derived from substituted terephthalic acids, where 2-(benzyloxy)-5-chlorobenzoyl chloride could potentially be used as a starting material or intermediate in similar polymer synthesis applications (Kricheldorf & Engelhardt, 1990).

Catalytic Reactions

Chang and Jwo (2000) studied the kinetics of reactions involving dichlorobenzoyl chlorides, which may include compounds similar to 2-(benzyloxy)-5-chlorobenzoyl chloride, in catalytic processes. This study highlights its potential application in understanding and improving catalytic reactions (Chang & Jwo, 2000).

Safety And Hazards

2-(Benzyloxy)-5-chlorobenzoyl chloride is a combustible liquid and may be corrosive to metals. It is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and serious eye damage. It is toxic if inhaled and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-2-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGXDAJFTMOAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-chlorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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